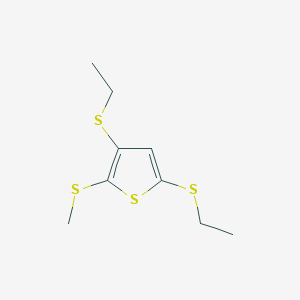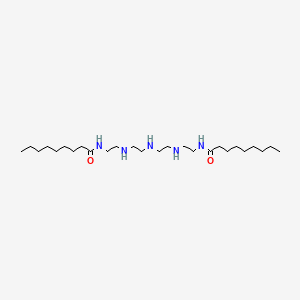
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is a complex organophosphorus compound It features a unique structure with a thietane ring, a phenylimino group, and a triphenylphosphanylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a [2+2] cycloaddition reaction involving a thioketone and an alkene.
Introduction of the Phenylimino Group: The phenylimino group can be introduced via a condensation reaction between aniline and a suitable carbonyl compound.
Attachment of the Triphenylphosphanylidene Moiety: The triphenylphosphanylidene group can be attached through a Wittig reaction involving triphenylphosphine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylimino and triphenylphosphanylidene groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in studying biological processes involving sulfur and phosphorus.
Industry
Materials Science:
Agriculture: Possible use in developing new agrochemicals.
作用機序
The mechanism by which (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(4Z)-4-(Phenylimino)-3-(triphenylphosphoranylidene)thietane-2-thione: Similar structure but different substituents.
(4Z)-4-(Phenylimino)-3-(triphenylphosphanylidene)thietane-2-one: Similar structure but with a different functional group.
Uniqueness
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is unique due to its combination of a thietane ring, phenylimino group, and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
65481-13-2 |
|---|---|
分子式 |
C27H20NPS2 |
分子量 |
453.6 g/mol |
IUPAC名 |
4-phenylimino-3-(triphenyl-λ5-phosphanylidene)thietane-2-thione |
InChI |
InChI=1S/C27H20NPS2/c30-27-25(26(31-27)28-21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
NHGMXURFABUINB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)








![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)


